Cas no 80221-26-7 (benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate)
benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl N-Cbz-4-piperidineacetate
- Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- 4-Piperidineacetic acid, 1-[(phenylmethoxy)carbonyl]-, ethyl ester
- KSC647K7T
- EthylN-Cbz-4-piperidineacetate
- SULSTAOSZUXHPL-UHFFFAOYSA-N
- RW1110
- TRA0059338
- SY012816
- AX8212419
- AB0026789
- ST24025069
- W8533
- 4-[(Ethoxycarbonyl)methyl]piperidine-1-carboxylic acid benzyl ester
- FT-0687361
- AB91772
- MFCD09953323
- 2-(1-benzyloxycarbonylpiperidin-4-yl)ethanoic acid ethyl ester
- DTXSID10512588
- 1-Cbz-4-piperidineacetic acid ethyl ester
- CS-0127619
- A864727
- AKOS015836787
- 80221-26-7
- AMY20512
- SCHEMBL2356129
- DS-1051
- DB-075663
- benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
-
- MDL: MFCD09953323
- Inchi: 1S/C17H23NO4/c1-2-21-16(19)12-14-8-10-18(11-9-14)17(20)22-13-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
- InChI Key: SULSTAOSZUXHPL-UHFFFAOYSA-N
- SMILES: O=C(N1CCC(CC(OCC)=O)CC1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 305.16270821g/mol
- Monoisotopic Mass: 305.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8
- XLogP3: 2.6
Experimental Properties
- Density: 1.131±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 416.1±28.0℃ at 760 mmHg
- Solubility: Very slightly soluble (0.11 g/l) (25 º C),
benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UF210-200mg |
benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |
80221-26-7 | 95% | 200mg |
113.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UF210-1g |
benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |
80221-26-7 | 95% | 1g |
289.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UF210-5g |
benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |
80221-26-7 | 95% | 5g |
965.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E843175-1g |
Ethyl N-Cbz-4-piperidineacetate |
80221-26-7 | 95% | 1g |
371.70 | 2021-05-17 | |
| Chemenu | CM181497-25g |
Ethyl N-Cbz-4-piperidineacetate |
80221-26-7 | 95% | 25g |
$279 | 2021-08-05 | |
| Chemenu | CM181497-100g |
Ethyl N-Cbz-4-piperidineacetate |
80221-26-7 | 95% | 100g |
$1058 | 2021-08-05 | |
| TRC | E932515-100mg |
Ethyl n-cbz-4-piperidineacetate |
80221-26-7 | 100mg |
$ 64.00 | 2023-04-15 | ||
| TRC | E932515-250mg |
Ethyl n-cbz-4-piperidineacetate |
80221-26-7 | 250mg |
$ 69.00 | 2023-04-15 | ||
| TRC | E932515-500mg |
Ethyl n-cbz-4-piperidineacetate |
80221-26-7 | 500mg |
$ 98.00 | 2023-04-15 | ||
| TRC | E932515-1g |
Ethyl n-cbz-4-piperidineacetate |
80221-26-7 | 1g |
$ 144.00 | 2023-04-15 |
benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Production Method
Production Method 1
1.2 Solvents: Chloroform , Water
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Hydrogen Catalysts: Propylamine Solvents: 1,4-Dioxane
Production Method 2
1.2 Solvents: Chloroform , Water
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Hydrogen Catalysts: Propylamine Solvents: Tetrahydrofuran
Production Method 3
Production Method 4
2.1 Reagents: Hydrogen Catalysts: Propylamine Solvents: 1,4-Dioxane
Production Method 5
Production Method 6
2.1 Reagents: Hydrogen Catalysts: Propylamine Solvents: Tetrahydrofuran
benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Raw materials
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- N-(N-Benzyloxycarbonyloxy)succinimide
benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Preparation Products
benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Suppliers
benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Benzyl 4-(2-Ethoxy-2-Oxoethyl)Piperidine-1-Carboxylate: A Comprehensive Overview
Benzyl 4-(2-Ethoxy-2-Oxoethyl)Piperidine-1-Carboxylate, identified by the CAS No. 80221-26-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and material science. The molecule comprises a piperidine ring, which is a six-membered saturated ring containing one nitrogen atom, substituted at the 4-position with a 2-ethoxy-2-oxoethyl group and at the 1-position with a benzyl carboxylate moiety.
The synthesis of benzyl 4-(2-Ethoxy-2-Oxoethyl)Piperidine-1-Carboxylate involves a series of well-established organic reactions, including nucleophilic substitution, esterification, and possibly cyclization processes. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for its application in chiral environments such as pharmaceuticals.
Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. Its piperidine ring is known to exhibit favorable pharmacokinetic properties, making it an attractive scaffold for drug design. The presence of the benzyl group enhances solubility and bioavailability, while the ethoxy and oxo substituents contribute to hydrogen bonding capacity, which is essential for molecular recognition in biological systems.
In terms of applications, benzyl 4-(2-Ethoxy-2-Oxoethyl)Piperidine-1-Carboxylate has shown promise in the development of peptide-based drugs. Its ability to form stable amide bonds makes it a valuable component in peptide synthesis. Additionally, the compound has been explored as a precursor for the synthesis of more complex molecules with potential therapeutic applications.
From an environmental perspective, understanding the degradation pathways of CAS No. 80221-26-7 is crucial for assessing its ecological impact. Recent research has focused on biodegradation studies under various environmental conditions, providing insights into its persistence and potential risks to ecosystems.
In conclusion, benzyl 4-(2-Ethoxy-2-Oxoethyl)Piperidine-1-Carboxylate, with its unique chemical structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its role as a key intermediate in drug discovery and material science underscores its importance in contemporary chemical research.
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